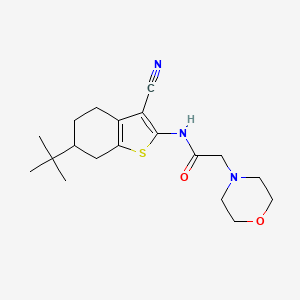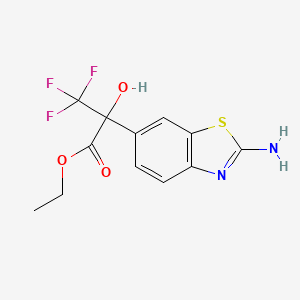
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethylphenyl)propanamide
説明
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethylphenyl)propanamide is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is commonly referred to as 'BDP' and belongs to the class of drugs known as benzodioxinylphenylamides.
作用機序
BDP acts by modulating the activity of the GABA-A receptor, which is an ionotropic receptor that mediates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. BDP enhances the activity of the GABA-A receptor by binding to a specific site on the receptor, which results in an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and a reduction in the transmission of pain signals.
Biochemical and Physiological Effects
BDP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). BDP has also been shown to increase the release of the anti-inflammatory cytokine interleukin-10 (IL-10). In addition, BDP has been shown to reduce the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for pain and inflammation.
実験室実験の利点と制限
One advantage of using BDP in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of using BDP is its relatively short half-life, which can make it difficult to maintain a stable concentration in the body over a prolonged period of time.
将来の方向性
There are several potential future directions for research on BDP. One area of research could be the development of more potent and selective analogs of BDP that could be used as therapeutic agents for a variety of conditions. Another area of research could be the investigation of the effects of BDP on other neurotransmitter systems in the brain, such as the glutamate and dopamine systems. Finally, research could be conducted to investigate the potential use of BDP in combination with other drugs for the treatment of complex conditions such as chronic pain and anxiety disorders.
Conclusion
In conclusion, BDP is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the modulation of the GABA-A receptor, which results in a reduction in neuronal excitability and a decrease in the transmission of pain signals. BDP has a number of biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and the inhibition of COX-2 activity. While BDP has several advantages for use in lab experiments, there are also limitations to its use. Future research on BDP could lead to the development of more potent and selective analogs and the investigation of its effects on other neurotransmitter systems in the brain.
科学的研究の応用
BDP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. BDP has also been shown to have potential as a treatment for neuropathic pain, anxiety, and depression.
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(3,4-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-7-8-15(11-14(13)2)20-19(21)10-9-16-12-22-17-5-3-4-6-18(17)23-16/h3-8,11,16H,9-10,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXPODGZKFOQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2COC3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)-N'-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)ethanediamide](/img/structure/B4167502.png)
![methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4167504.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4167511.png)
![5-butyl-4-methyl-6-[3-(methylthio)-1H-diaziren-1-yl]-2-pyrimidinamine](/img/structure/B4167514.png)
![N-(4-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4167522.png)
![1-(2-fluorophenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4167527.png)

![3,4-dichloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4167547.png)
![2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4167565.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4167571.png)
![ethyl (1-{[(4-chlorophenyl)amino]carbonyl}-3-oxodecahydro-2-quinoxalinyl)acetate](/img/structure/B4167582.png)

